HBX 19818 is a potent inhibitor of ubiquitin-specific protease 7, commonly referred to as USP7. This compound has garnered attention in the scientific community due to its significant role in regulating protein stability and degradation pathways, particularly in the context of cancer biology. By inhibiting USP7, HBX 19818 disrupts the deubiquitination process, leading to the degradation of oncogenic proteins such as MDM2 and HPV16E7, thereby promoting the activation of tumor suppressor proteins like p53.
Source: The compound was initially developed through chemical synthesis techniques aimed at targeting specific deubiquitinating enzymes. Its efficacy has been validated through various in vitro and in vivo studies.
Classification: HBX 19818 falls under the category of small molecule inhibitors, specifically targeting deubiquitinating enzymes within the ubiquitin-proteasome system. It is classified as a covalent inhibitor that binds to the active site of USP7, preventing its enzymatic activity.
The synthesis of HBX 19818 involves standard peptide synthesis techniques that allow for the precise construction of its molecular framework. The compound is designed to covalently bind to the active site of USP7, inhibiting its deubiquitinating activity.
Technical Details: The synthesis typically includes:
The molecular structure of HBX 19818 features a unique arrangement that allows it to effectively interact with USP7.
Structure Data:
HBX 19818 primarily engages in a covalent reaction with USP7, leading to its inhibition.
Reactions:
The mechanism by which HBX 19818 exerts its effects is centered around its interaction with USP7.
Process Data:
HBX 19818 exhibits distinct physical and chemical properties that contribute to its functionality as a therapeutic agent.
Physical Properties:
Chemical Properties:
HBX 19818 has several significant applications in scientific research and potential therapeutic settings:
HBX 19818 (CAS 1426944-49-1) is a selective small-molecule inhibitor targeting Ubiquitin-Specific Protease 7 (USP7), a crucial deubiquitinating enzyme (DUB) within the ubiquitin-proteasome system. Identified through high-throughput screening and medicinal chemistry optimization, HBX 19818 exhibits a specific mechanism involving covalent modification of USP7's catalytic cysteine, yielding an IC₅₀ of 28.1 μM in biochemical assays. This compound emerged as a significant pharmacological tool for probing USP7 biology and validating USP7 as a therapeutic target, particularly in oncology, by demonstrating that selective USP7 inhibition could recapitulate genetic knockdown phenotypes in cancer models [1] [2] [3].
USP7 (HAUSP) is a cysteine protease DUB critical for maintaining protein homeostasis by reversing the ubiquitination of diverse substrate proteins. Its structure comprises key functional domains: an N-terminal TRAF domain for substrate binding (residues 53-206), a central catalytic domain (residues 208-560) housing the essential Cys223-His464-Asp481 triad, and a C-terminal tandem ubiquitin-like domain (UBL1-5, residues 560-1102) that modulates catalytic efficiency and substrate interactions [5] [7]. USP7 regulates numerous cellular pathways through specific substrate deubiquitination:
Table 1: Key USP7 Substrates and Homeostatic Functions
Substrate | Role | Effect of USP7-Mediated Deubiquitination | Functional Consequence |
---|---|---|---|
p53 | Tumor Suppressor | Stabilization | DNA damage response, apoptosis |
MDM2 | E3 Ubiquitin Ligase | Stabilization | Negative regulation of p53 |
MDMX (MDM4) | p53 Regulator | Stabilization | Inhibition of p53 transactivation |
PTEN | Tumor Suppressor | Stabilization | Suppression of PI3K/AKT pathway |
UHRF1 | Epigenetic Regulator | Stabilization | DNA methylation maintenance |
FOXO4 | Transcription Factor | Stabilization | Stress resistance, longevity |
By dynamically stabilizing these substrates, USP7 exerts multifaceted control over genomic integrity (via p53, Claspin), epigenetic regulation (via UHRF1, DNMT1), signal transduction (via PTEN, RAF-1), and immune responses. Its catalytic activity depends on conformational activation; ubiquitin binding induces structural realignment of the catalytic triad from an inactive state to a catalytically competent conformation, allowing precise cleavage of ubiquitin conjugates [3] [5] [7]. This intricate regulation positions USP7 as a pivotal node in cellular homeostasis.
Dysregulation of USP7 expression or activity is mechanistically linked to disease pathogenesis, particularly in cancer. USP7 is frequently overexpressed in diverse malignancies, including chronic lymphocytic leukemia (CLL), colon cancer, gliomas, and prostate cancer, where it drives oncogenic phenotypes through stabilization of oncoproteins (MDM2, MDMX) and destabilization of tumor suppressors (e.g., PTEN) [5] [8]. The USP7-MDM2/MDMX-p53 axis exemplifies its therapeutic significance. USP7 deubiquitinates and stabilizes MDM2 and MDMX, enhancing their E3 ligase activity toward p53, leading to p53 degradation and suppression of its tumor-suppressive functions. In cancers retaining wild-type p53, USP7 inhibition disrupts this axis, promoting MDM2/MDMX degradation and subsequent p53 activation, inducing cell cycle arrest and apoptosis [1] [7]. Crucially, USP7 also exerts p53-independent oncogenic effects by stabilizing substrates like UHRF1 (promoting DNA hypermethylation) and suppressing PTEN (activating PI3K/AKT signaling) [4] [5] [7].
Table 2: USP7 Dysregulation in Selected Cancers
Cancer Type | USP7 Status | Key Impacted Pathways/Substrates | Pathological Consequence |
---|---|---|---|
Chronic Lymphocytic Leukemia (CLL) | Overexpressed | p53/MDM2, FOXO4 | Enhanced cell survival, chemoresistance |
Colon Cancer | Overexpressed | p53, Claspin, Chk1 | G1/S cell cycle progression, impaired DNA damage response |
Gliomas | Overexpressed | MDM2/MDMX-p53, PTEN | Proliferation, invasion |
Prostate Cancer | Overexpressed | Androgen Receptor signaling | Hormone-driven proliferation |
Hepatocellular Carcinoma | Overexpressed | Multiple oncogenic substrates | Tumor initiation, progression |
Beyond oncology, USP7 modulation shows potential in virology (HSV-1 via ICP0 interaction), neurological disorders, and metabolic diseases, underscoring its broad pathophysiological relevance [3] [5].
The discovery of HBX 19818 stemmed from the need for specific chemical probes to validate USP7 as a therapeutic target. Initial efforts identified HBX 41,108 as a reversible USP7 inhibitor (IC₅₀ ~ 9 μM), but it exhibited only modest selectivity. Subsequent medicinal chemistry optimization of the tetrahydroacridine scaffold led to the development of chloro-substituted derivatives, including HBX 19,818, identified via high-throughput biochemical screening and structure-activity relationship (SAR) studies [1] [3]. HBX 19818 (9-chloro derivative of amidotetrahydroacridine) demonstrated significantly improved selectivity and a unique irreversible mechanism. Mass spectrometry analyses revealed that HBX 19818 covalently modifies the catalytic cysteine (Cys223) of USP7 via displacement of the chloro substituent, forming a stable adduct with a mass difference of -36 Da. This covalent mechanism accounted for its sustained inhibition and enhanced selectivity profile [2] [3].
Crucially, activity-based protein profiling (ABPP) using probes like HAUbVS in cell lysates and living cells confirmed HBX 19818's selectivity. Treatment reduced USP7 labeling without affecting other endogenous DUBs, including closely related USPs (USP5, USP8, USP10), UCHs (UCH-L1, UCH-L3), and the SUMO protease SENP1 (IC₅₀ > 200 μM for off-targets vs. ~6 μM for USP7 in cells) [1] [2] [3]. Functional validation demonstrated that HBX 19818 (30-100 μM):
Table 3: Key Biochemical and Cellular Properties of HBX 19818
Property | Value/Outcome | Assay System | Significance |
---|---|---|---|
IC₅₀ (USP7) | 28.1 μM | Biochemical assay | Primary target potency |
IC₅₀ (USP7 in cells) | ~6 μM | Activity-based profiling (HAUbVS) | Cellular target engagement |
Selectivity (IC₅₀) | >200 μM (USP5, USP8, USP10, CYLD, UCH-L1, UCH-L3, SENP1) | Panel of DUBs/Proteases | High selectivity within DUB family |
Cellular Proliferation IC₅₀ (HCT116) | ~2 μM | Cell viability assay | Anti-proliferative effect in colon cancer |
Mechanism of Inhibition | Irreversible, covalent | Mass spectrometry | Sustained inhibition, unique mechanism |
Key Phenotypic Effects | MDM2 degradation, p53 stabilization, G1 arrest, caspase activation | Cancer cell lines (HCT116, Ba/F3, CLL) | Validation of on-target USP7 inhibition |
HBX 19818 thus emerged as the first well-characterized, selective USP7 inhibitor, providing crucial proof-of-principle that pharmacological USP7 blockade was feasible and therapeutically relevant, paving the way for next-generation inhibitors [1] [2] [3].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8